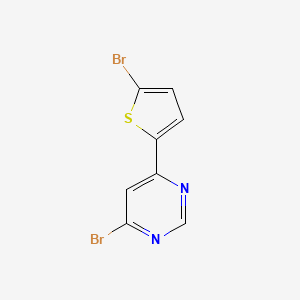
4-Bromo-6-(5-bromothiophen-2-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-(5-bromothiophen-2-yl)pyrimidine is a heterocyclic compound that contains both bromine and sulfur atoms within its structure
Preparation Methods
The synthesis of 4-Bromo-6-(5-bromothiophen-2-yl)pyrimidine typically involves the use of brominated thiophene and pyrimidine derivatives. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This method is favored for its mild reaction conditions and high functional group tolerance.
Chemical Reactions Analysis
4-Bromo-6-(5-bromothiophen-2-yl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can be used to modify the pyrimidine ring.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling, forming new carbon-carbon bonds.
Scientific Research Applications
4-Bromo-6-(5-bromothiophen-2-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active molecules, including potential drug candidates.
Material Science: The compound’s unique electronic properties make it suitable for use in the development of organic semiconductors and other advanced materials.
Chemical Biology: It is employed in the study of biological pathways and molecular interactions due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 4-Bromo-6-(5-bromothiophen-2-yl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
4-Bromo-6-(5-bromothiophen-2-yl)pyrimidine can be compared with other similar compounds such as:
4-(5-bromothiophen-2-yl)pyrimidine-2-thiol:
5-(5-bromothiophen-2-yl)-substituted triazoloquinazolines: These compounds share the bromothiophene structure but are part of a different heterocyclic system, leading to different chemical properties and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific research fields. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable building block for the synthesis of complex molecules. Its applications in medicinal chemistry, material science, and chemical biology highlight its importance in advancing scientific knowledge and technology.
Properties
Molecular Formula |
C8H4Br2N2S |
|---|---|
Molecular Weight |
320.01 g/mol |
IUPAC Name |
4-bromo-6-(5-bromothiophen-2-yl)pyrimidine |
InChI |
InChI=1S/C8H4Br2N2S/c9-7-3-5(11-4-12-7)6-1-2-8(10)13-6/h1-4H |
InChI Key |
YVJJZLHOHSBMJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=CC(=NC=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















